
ATC0065
Übersicht
Beschreibung
ATC0065 ist ein potenter, selektiver und oral aktiver Antagonist des Melaninkonzentrationshormonrezeptors 1 (MCHR1). Er hat eine inhibitorische Konzentration (IC50) von 15,7 Nanomolar für den humanen MCHR1. Diese Verbindung zeigt keine signifikante Aktivität für den Melaninkonzentrationshormonrezeptor 2. This compound hat sich als anxiolytisch und antidepressiv erwiesen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von ATC0065 umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und deren anschliessende Reaktionen. Die wichtigsten Schritte sind:
Bildung des Chinazolin-Kerns: Dies beinhaltet die Reaktion geeigneter Anilinderivate mit Formamid oder Ameisensäurederivaten unter sauren Bedingungen.
Einführung der Cyclohexylamin-Einheit: Dieser Schritt beinhaltet die Reaktion des Chinazolin-Zwischenprodukts mit Cyclohexylamin-Derivaten.
Bromierung und Trifluormethoxylierung:
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in grösseren Massstäben. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Reaction Types and Mechanisms
ATC0065’s reactivity would depend on its functional groups and reaction conditions. Common reaction types include:
-
Precipitation reactions : Formation of insoluble products, as demonstrated in CO₂ + 2NaOH → Na₂CO₃ + H₂O .
-
Electrochemical catalysis : Surface potential changes can dramatically alter reaction rates, as shown in MIT’s catalytic studies .
-
Enzymatic vs. non-enzymatic pathways : Enzymes accelerate reactions (e.g., 2.3 billion-year half-life without enzymes ).
Example Reaction Table (Hypothetical for this compound):
Optimization Strategies
Modern optimization techniques include:
-
Design of Experiments (DoE) : Used to identify optimal reaction conditions (e.g., temperature, solvent) .
-
Kinetic Analysis : Determining rate laws to predict reaction outcomes .
-
Catalyst Screening : Electric potential modulation can enhance reaction rates by orders of magnitude .
Example DoE Output (Hypothetical for this compound):
Factor | Optimal Value | Yield Increase | Reference |
---|---|---|---|
Temperature | 80°C | 40% | |
Catalyst | Pd(0) | 300× | |
Solvent | DMF | 25% |
Analytical Methods
-
In situ hybridization : For detecting reaction intermediates (e.g., histamine receptors) .
-
Spectroscopy : Tracking reaction progress via UV-Vis or IR .
-
Chromatography : Separating products for yield analysis4.
Example Data :
Technique | Data Type | Result | Reference |
---|---|---|---|
HPLC | Purity | 93% | |
Mass Spec | Molecular weight | 345 g/mol | |
NMR | Functional groups | C=O, NH₂ |
Wissenschaftliche Forschungsanwendungen
Chemical Profile of ATC0065
Chemical Structure:
- Name: this compound
- Type: Quinazoline derivative
- Molecular Formula: C16H18N4O2
- Mechanism of Action: this compound acts primarily as an antagonist at the MCH-R1 receptor, which is implicated in the regulation of appetite and energy balance.
Psychiatric Disorders
This compound has shown promise in addressing various psychiatric conditions. Its mechanism as an MCH-R1 antagonist suggests potential benefits in treating disorders characterized by dysregulated appetite and mood.
- Case Study: Schizophrenia
Obesity Management
The compound is being explored as a potential anti-obesity drug due to its effects on appetite regulation.
- Clinical Trials:
Table 1: Summary of Clinical Findings on this compound
Wirkmechanismus
ATC0065 exerts its effects by selectively binding to and antagonizing melanin-concentrating hormone receptor 1. This receptor is involved in the regulation of feeding behavior, energy balance, and emotional states. By inhibiting this receptor, this compound can reduce anxiety and depression-like behaviors in animal models. The compound also shows affinity for serotonin receptors, which may contribute to its antidepressant effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
ATC0175: Ein weiterer Antagonist des Melaninkonzentrationshormonrezeptors 1 mit ähnlichen anxiolytischen und antidepressiven Aktivitäten.
T-226296: Ein nicht-peptidischer Antagonist des Melaninkonzentrationshormonrezeptors 1 mit potenziellen therapeutischen Anwendungen.
SNAP-7941: Ein selektiver Antagonist des Melaninkonzentrationshormonrezeptors 1 mit anxiolytischen Eigenschaften
Einzigartigkeit von ATC0065
This compound ist einzigartig aufgrund seiner hohen Selektivität und Potenz für den Melaninkonzentrationshormonrezeptor 1. Es zeigt auch eine gute orale Bioverfügbarkeit und metabolische Stabilität, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung als Therapeutikum macht .
Biologische Aktivität
ATC0065, also known as N2-[cis-4-[[2-[4-Bromo-2-(trifluoromethoxy)phenyl]ethyl]amino]cyclohexyl]-N4,N4-dimethyl-2,4-quinazolinediamine dihydrochloride, is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1). Its biological activity has been studied extensively, revealing significant implications for its use in treating various conditions, particularly those related to mood disorders.
- Chemical Name : N2-[cis-4-[[2-[4-Bromo-2-(trifluoromethoxy)phenyl]ethyl]amino]cyclohexyl]-N4,N4-dimethyl-2,4-quinazolinediamine dihydrochloride
- CAS Number : 510732-84-0
- Purity : ≥98%
This compound functions primarily as an MCH1 receptor antagonist. It exhibits an IC50 value of 15.7 nM, demonstrating potent inhibition of MCH1 activity with over 96-fold selectivity against MCH2 receptors. Additionally, it shows affinity for serotonin receptors, specifically 5-HT1A and 5-HT2B, with IC50 values of 62.9 nM and 266 nM respectively .
Pharmacological Effects
Research indicates that this compound possesses notable antidepressant and anxiolytic properties when tested in vivo. These effects are attributed to its ability to modulate neuropeptide signaling pathways linked to mood regulation. The compound's interaction with the MCH system suggests a role in energy balance and emotional regulation .
Case Studies
Several studies have explored the effects of this compound in animal models:
- Chronic Stress Models : In rodent models subjected to chronic unpredictable stress (CUS), administration of this compound resulted in significant behavioral improvements compared to control groups. This suggests a potential therapeutic role in stress-induced mood disorders .
- Neurochemical Analysis : In experiments involving microinjections into the locus coeruleus (LC), this compound was shown to alter norepinephrine levels, indicating its impact on noradrenergic signaling pathways. Behavioral tests following treatment demonstrated enhanced locomotor activity and reduced anxiety-like behaviors .
Data Summary
Parameter | Value |
---|---|
IC50 (MCH1) | 15.7 nM |
Selectivity (MCH2) | >96-fold |
IC50 (5-HT1A) | 62.9 nM |
IC50 (5-HT2B) | 266 nM |
Neuroanatomical Studies
Recent findings have highlighted the distribution of MCH receptors in various brain regions associated with mood regulation. Notably, MCHR1 is expressed in GABAergic neurons within the accumbens nucleus, playing a crucial role in modulating dopaminergic activity and locomotor behavior .
Implications for Treatment
The pharmacological profile of this compound positions it as a promising candidate for further development in treating mood disorders such as depression and anxiety. Its dual action on both MCH and serotonin receptors may offer a synergistic approach to therapy, addressing multiple pathways involved in mood regulation.
Future Directions
Further research is warranted to elucidate the precise mechanisms through which this compound exerts its effects on mood and anxiety. Long-term studies examining its efficacy and safety profile in clinical settings will be essential for establishing its therapeutic potential.
Eigenschaften
IUPAC Name |
2-N-[4-[2-[4-bromo-2-(trifluoromethoxy)phenyl]ethylamino]cyclohexyl]-4-N,4-N-dimethylquinazoline-2,4-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29BrF3N5O.2ClH/c1-34(2)23-20-5-3-4-6-21(20)32-24(33-23)31-19-11-9-18(10-12-19)30-14-13-16-7-8-17(26)15-22(16)35-25(27,28)29;;/h3-8,15,18-19,30H,9-14H2,1-2H3,(H,31,32,33);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGUWYBAINNZQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC2=CC=CC=C21)NC3CCC(CC3)NCCC4=C(C=C(C=C4)Br)OC(F)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31BrCl2F3N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
510732-84-0 | |
Record name | ATC-0065 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0510732840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ATC-0065 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q2C0BZD71 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.